

comparing experimental vs. calculated spectroscopic data for 4-methylcyclopentene

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Compound of Interest

Compound Name: 4-Methylcyclopentene

Cat. No.: B168065

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A comprehensive comparison of experimental and calculated spectroscopic data is essential for the structural elucidation and verification of organic compounds such as **4-methylcyclopentene**. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, contrasting experimentally obtained values with theoretical predictions.

Spectroscopic Data Comparison

The following tables summarize the available experimental spectroscopic data for **4-methylcyclopentene** and outline the basis for theoretically calculated values.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Experimental shifts are measured in a solvent, while calculations are often performed on the molecule in a simulated environment.

| Carbon Atom | Experimental Chemical Shift (δ , ppm) | Calculated Chemical Shift (δ , ppm) | Methodology |
|--------------------|---|---|---|
| C1 / C2 (Olefinic) | 131.0 | Prediction based on DFT | Gauge-Independent Atomic Orbital (GIAO) method with Density Functional Theory (DFT), often using functionals like mPW1PW91 or WP04. [1] |
| C3 / C5 (Allylic) | 39.0 | Prediction based on DFT | GIAO method with DFT. [1] |
| C4 (Tertiary) | 34.1 | Prediction based on DFT | GIAO method with DFT. [1] |
| Methyl | 20.8 | Prediction based on DFT | GIAO method with DFT. [1] |

Experimental data sourced from spectral databases.[\[2\]](#)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals information about the hydrogen atoms in a molecule. Predicting proton spectra accurately requires sophisticated computational models that account for conformational flexibility.[\[3\]](#)

| Proton(s) | Experimental Chemical Shift (δ , ppm) | Calculated Chemical Shift (δ , ppm) | Methodology |
|----------------------------|---|---|--|
| H1 / H2 (Olefinic) | ~5.6 | Prediction based on DFT | GIAO method with DFT, often requiring empirical corrections or specialized functionals like WP04 for high accuracy.[3] |
| Allylic & Tertiary Protons | 1.8 - 2.5 | Prediction based on DFT | GIAO method with DFT.[3] |
| Methyl Protons | ~1.0 | Prediction based on DFT | GIAO method with DFT.[3] |

Note: Specific experimental ^1H NMR peak values for **4-methylcyclopentene** are not readily available in the provided search results but are estimated based on typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to vibrational transitions.

| Vibrational Mode | Experimental Frequency (cm ⁻¹) | Calculated Frequency (cm ⁻¹) | Methodology |
|-------------------------|--|--|---|
| C=C Stretch (Olefinic) | ~1650 | Prediction based on DFT | DFT calculations (e.g., using the B3LYP functional) are used to compute vibrational frequencies.[4][5] Calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic values. |
| =C-H Stretch (Olefinic) | ~3025 | Prediction based on DFT | DFT calculations with scaling.[4][6] |
| C-H Stretch (Aliphatic) | 2840 - 2950 | Prediction based on DFT | DFT calculations with scaling.[4][6] |

Experimental data for similar structures like 4-methylcyclohexene suggest these characteristic peaks.[6][7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecular weight and structure.

| Ion | Experimental (m/z) | Calculated (m/z) | Methodology |
|-----------------------------------|--------------------|------------------|--|
| [M] ⁺ (Molecular Ion) | 82 | 82.07825 | The calculated value is the exact mass based on the isotopic composition of the molecular formula (C ₆ H ₁₀). [2] [8] |
| [M-CH ₃] ⁺ | 67 | 67.05475 | The primary fragment is often the loss of a methyl group, leading to a stable allylic carbocation. Fragmentation pathways can be predicted based on chemical principles, but precise abundance calculations are complex. |

Experimental fragmentation data is available from the NIST Mass Spectrometry Data Center.[\[2\]](#)
[\[8\]](#)

Protocols

Experimental Protocols

- NMR Spectroscopy (¹H and ¹³C):
 - A sample of **4-methylcyclopentene** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube.
 - A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

- The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz).
- Data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.
- IR Spectroscopy:
 - For a liquid sample, a thin film is prepared by placing a drop of **4-methylcyclopentene** between two salt plates (e.g., NaCl or KBr).
 - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
 - The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} .
- Mass Spectrometry (GC-MS):
 - The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.
 - The separated compound is then introduced into the ion source of a Mass Spectrometer (MS).
 - Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.
 - The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected to generate the mass spectrum.[\[2\]](#)

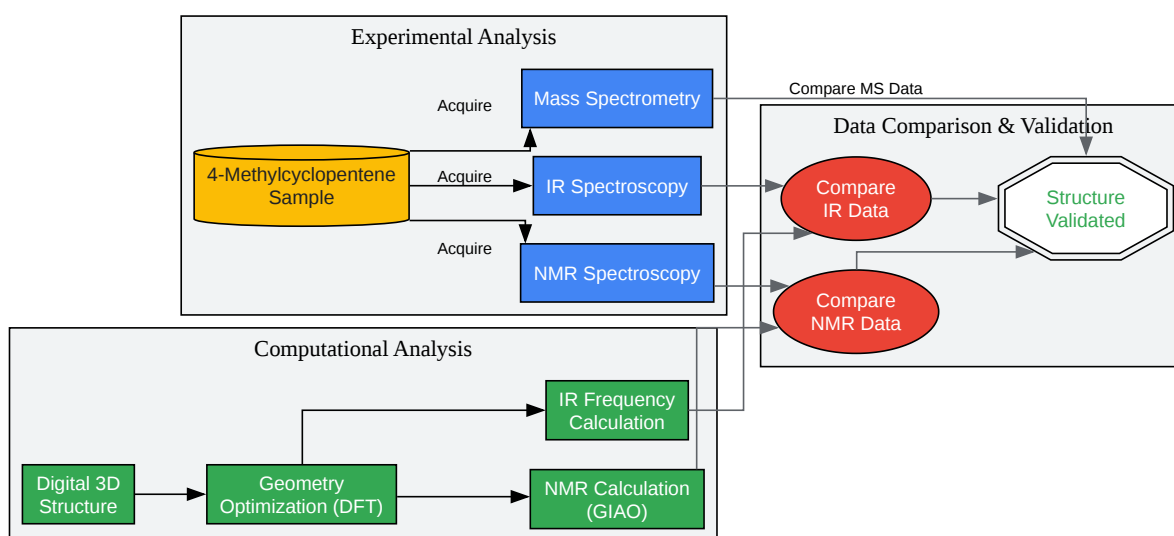
Computational Protocols

- Geometry Optimization:
 - The 3D structure of **4-methylcyclopentene** is built using molecular modeling software.
 - An initial geometry optimization and conformational search are performed.
 - The structure is then optimized at a higher level of theory, commonly using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[\[3\]](#)

- Spectroscopic Calculations:
 - NMR: Using the optimized geometry, NMR chemical shifts are calculated using the GIAO method with a DFT functional (e.g., mPW1PW91/6-31G(d,p)).^[1] An implicit solvent model (e.g., PCM) can be included to better simulate experimental conditions.^[3]
 - IR: Vibrational frequencies are calculated from the second derivatives of the energy with respect to nuclear positions at the optimized geometry.^[4] The resulting harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.^[9]

Workflow Visualization

The following diagram illustrates the workflow for comparing experimental and computational spectroscopic data for molecular structure validation.



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Caption: Workflow for structural validation via spectroscopic data comparison.

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